molecular formula C23H30N4OS B12741015 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-69-5

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B12741015
CAS No.: 85868-69-5
M. Wt: 410.6 g/mol
InChI Key: HQVBRRAVAOPFJE-UHFFFAOYSA-N
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Description

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is an organic compound with a complex structure It is characterized by the presence of a thiazine ring, a piperazine moiety, and a phenyl group

Preparation Methods

The synthesis of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of benzaldehyde with 2-amino-cis-2,3-dimethylcyclopentanone, followed by further reactions to introduce the piperazine and phenyl groups . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

CAS No.

85868-69-5

Molecular Formula

C23H30N4OS

Molecular Weight

410.6 g/mol

IUPAC Name

N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C23H30N4OS/c1-2-6-21(7-3-1)27-16-14-26(15-17-27)13-5-18-28-22-10-8-20(9-11-22)25-23-24-12-4-19-29-23/h1-3,6-11H,4-5,12-19H2,(H,24,25)

InChI Key

HQVBRRAVAOPFJE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(SC1)NC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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